molecular formula C10H9N3O B14434015 4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine CAS No. 77202-17-6

4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine

Cat. No.: B14434015
CAS No.: 77202-17-6
M. Wt: 187.20 g/mol
InChI Key: CUEVEMFLBYYCKQ-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine can be achieved through several methods. One common approach involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea or its analogues . This reaction is known for its efficiency and ability to produce highly functionalized heterocycles.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the Biginelli reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation and specific catalysts such as p-toluenesulfonic acid (TsOH) under solvent-free conditions . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the biological system in which it is used . The exact pathways and targets can vary, but common mechanisms include binding to active sites of enzymes or interacting with cellular receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

CAS No.

77202-17-6

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

4-methyl-2-oxido-6-phenyltriazin-2-ium

InChI

InChI=1S/C10H9N3O/c1-8-7-10(12-13(14)11-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

CUEVEMFLBYYCKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=N[N+](=N1)[O-])C2=CC=CC=C2

Origin of Product

United States

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